Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†

Chemical Communications Pub Date: 2011-09-26 DOI: 10.1039/C1CC14435A

Abstract

Sultones were subject to ring opening by nucleophilic attack with [18F]fluoride to afford easily purified 18F-labelled hydrophilic sulfonated products in high yields. A two-step sequence including radiofluorination and coupling to lysine was then developed from a bis-sultone precursor as a model approach for the labelling of biopolymers.

Graphical abstract: Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging
Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†
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